Thionyl bromide

Catalog No.
S594680
CAS No.
507-16-4
M.F
Br2OS
M. Wt
207.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thionyl bromide

CAS Number

507-16-4

Product Name

Thionyl bromide

Molecular Formula

Br2OS

Molecular Weight

207.87 g/mol

InChI

InChI=1S/Br2OS/c1-4(2)3

InChI Key

HFRXJVQOXRXOPP-UHFFFAOYSA-N

SMILES

O=S(Br)Br

Synonyms

thionyl bromide

Canonical SMILES

O=S(Br)Br

Bromination of Alcohols to Alkyl Bromides

One of the most common applications of thionyl bromide is converting alcohols (R-OH) to their corresponding alkyl bromides (R-Br). This reaction is particularly valuable because it offers a simple and efficient method for introducing a bromine atom into an organic molecule. The reaction proceeds through the following steps []:

  • Nucleophilic attack: The hydroxyl group of the alcohol acts as a nucleophile and attacks the sulfur atom of thionyl bromide.
  • Leaving group departure: The bromide ion (Br-) leaves, forming sulfuryl bromide (SO2Br2) as a byproduct.
  • Protonation: The departing bromide ion abstracts a proton from the remaining alcohol molecule, generating the desired alkyl bromide.

Thionyl bromide is a chemical compound with the formula SOBr₂. It is a sulfur halide that is less stable and less commonly used than its chloride counterpart, thionyl chloride. Thionyl bromide is known for its ability to convert alcohols into alkyl bromides and can facilitate bromination reactions of certain α,β-unsaturated carbonyl compounds. The compound is produced through the reaction of hydrogen bromide with thionyl chloride, highlighting its role as a weaker acid compared to thionyl chloride:

SOCl2+2HBrSOBr2+2HCl\text{SOCl}_2+2\text{HBr}\rightarrow \text{SOBr}_2+2\text{HCl}

Thionyl bromide is highly reactive and hydrolyzes readily in the presence of water, releasing sulfur dioxide and hydrogen bromide, which are hazardous substances:

SOBr2+H2OSO2+2HBr\text{SOBr}_2+\text{H}_2\text{O}\rightarrow \text{SO}_2+2\text{HBr}

Due to its reactivity, thionyl bromide must be handled with care, as it can cause severe irritation to skin, eyes, and respiratory tracts upon exposure .

Thionyl bromide is a corrosive and toxic compound. It reacts violently with water, releasing toxic fumes of sulfur dioxide and hydrogen bromide. Exposure to thionyl bromide can cause severe irritation to the skin, eyes, and respiratory system.

  • Safety Precautions:
    • Wear appropriate personal protective equipment (PPE) including gloves, goggles, and a respirator when handling thionyl bromide.
    • Work in a well-ventilated fume hood.
    • Avoid contact with skin, eyes, and clothing.
    • Store in a tightly sealed container under inert atmosphere at low temperatures.

  • Conversion of Alcohols to Alkyl Bromides: Thionyl bromide is primarily used for converting alcohols into their corresponding alkyl bromides via an SN2 mechanism, which results in the inversion of stereochemistry .
  • Bromination of Unsaturated Compounds: It can also be employed for the bromination of α,β-unsaturated carbonyl compounds, facilitating the introduction of bromine into organic molecules .
  • Reactions with Aromatic Aldehydes: Thionyl bromide reacts with aromatic aldehydes to convert the aldehyde group into dibromomethyl derivatives, demonstrating its utility in organic synthesis .

The most common method for synthesizing thionyl bromide involves the reaction between thionyl chloride and hydrogen bromide:

  • Starting Materials: Thionyl chloride (SOCl₂) and hydrogen bromide (HBr).
  • Reaction Conditions: The reaction typically occurs under controlled conditions to manage the exothermic nature of the process.
  • Yield: The yield can vary based on reaction conditions and purity of starting materials.

This method highlights the transformation from a stronger acid (thionyl chloride) to a weaker acid (thionyl bromide), which reflects on its stability .

Thionyl bromide finds applications primarily in organic synthesis:

  • Brominating Agent: It serves as an effective reagent for the bromination of various organic substrates, particularly alcohols and unsaturated carbonyl compounds.
  • Synthesis of Alkyl Bromides: Its ability to convert alcohols into alkyl bromides makes it valuable in synthetic organic chemistry.
  • Research

Research on thionyl bromide interactions primarily focuses on its reactivity with different functional groups in organic molecules. Interaction studies have shown that:

  • Thionyl bromide reacts vigorously with water and alcohols, leading to hydrolysis or substitution reactions.
  • Its interactions with aromatic compounds have been documented, where it facilitates transformations that introduce bromine into aromatic systems .

Due to its high reactivity, thionyl bromide's interactions are often studied in controlled laboratory environments to understand its behavior in various chemical contexts.

Thionyl bromide shares similarities with other sulfur halides but exhibits unique properties that differentiate it from these compounds. Below is a comparison with similar compounds:

CompoundFormulaStabilityCommon Uses
Thionyl ChlorideSOCl₂More stableUsed for chlorination reactions
Phosphorus TribromidePBr₃StableCommonly used for converting alcohols to alkyl halides
Sulfur DichlorideSO₂Cl₂ModerateUsed in various chlorination processes

Uniqueness of Thionyl Bromide

  • Reactivity: Thionyl bromide is more reactive than thionyl chloride but less commonly used due to safety concerns.
  • Specific

Thionyl bromide was first synthesized in the late 19th century. French chemist Besson reported its preparation in 1896 via the reaction of thionyl chloride with hydrogen bromide. This method, while foundational, required refinement. Subsequent studies by Hibbert and Pullman in 1939 optimized its synthesis, establishing protocols that remain relevant today. The compound’s historical significance lies in its role as a precursor to brominated organic derivatives, though its adoption lagged behind thionyl chloride due to stability concerns.

Structural Classification within Sulfur Oxohalides

Sulfur oxohalides are compounds containing sulfur, oxygen, and halogen atoms. Thionyl bromide falls under the sulfinyl halide subclass, where sulfur is bonded to two halogen atoms and one oxygen atom. Key classifications include:

Oxohalide ClassExamplesOxidation State of Sulfur
Sulfinyl halidesSOBr₂, SOCl₂, SOF₂+4
Sulfuryl halidesSO₂Cl₂, SO₂F₂+6

Thionyl bromide’s structure (SOBr₂) contrasts with sulfuryl bromide (SO₂Br₂), which has sulfur in the +6 oxidation state. The trigonal pyramidal geometry of SOBr₂, confirmed by X-ray crystallography, mirrors that of thionyl chloride.

Fundamental Chemical Identity and Properties

Physical Properties

Thionyl bromide is a volatile, orange-yellow liquid with a pungent odor. Its key physical characteristics are summarized below:

PropertyValueSource
Molecular FormulaBr₂OS
Molecular Weight207.87 g/mol
Melting Point-52°C
Boiling Point48°C at 20 mmHg
Density2.688 g/mL
SolubilityMiscible with benzene, CCl₄, ether

Chemical Reactivity

SOBr₂ reacts with protic substrates (e.g., alcohols, carboxylic acids) to form brominated products:

  • Alcohol Bromination:
    $$ \text{ROH} + \text{SOBr}2 \rightarrow \text{RBr} + \text{SO}2 + \text{HBr} $$
    Yields for alkyl bromides are typically lower than those with thionyl chloride due to competing tribromide formation.
  • Carboxylic Acid Bromination:
    $$ \text{RCOOH} + \text{SOBr}2 \rightarrow \text{RCOBr} + \text{SO}2 + \text{HBr} $$
    This reaction is less common due to bromide ion-induced side reactions.

Comparative Analysis with Thionyl Chloride

Thionyl bromide and thionyl chloride share structural similarities but differ markedly in stability and reactivity.

Stability and Reactivity

ParameterThionyl Bromide (SOBr₂)Thionyl Chloride (SOCl₂)
StabilityLess stable; prone to decompositionHighly stable; long shelf life
Alcohol BrominationModerate efficiency; tribromide byproductsHigh efficiency; minimal byproducts
Acid BrominationRarely used due to side reactionsWidely used for acyl chlorides

The superior stability of SOCl₂ stems from the weaker Cl⁻/Cl₃⁻ equilibrium compared to Br⁻/Br₃⁻, which facilitates undesired redox pathways in SOBr₂.

Applications

Use CaseSOBr₂SOCl₂
Bromination of AlcoholsLimited to specific cases (e.g., α,β-unsaturated carbonyls)Preferred reagent
SolventOccasionally usedCommon solvent in synthesis
Industrial SynthesisNiche applications (e.g., flame retardants)Large-scale production of chlorides

Thionyl bromide’s niche lies in brominating α,β-unsaturated carbonyl compounds, where its unique reactivity profile is advantageous.

XLogP3

1.6

UNII

N6CU78B13T

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

507-16-4

Wikipedia

Thionyl bromide

General Manufacturing Information

Thionyl bromide: ACTIVE

Dates

Last modified: 08-15-2023

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